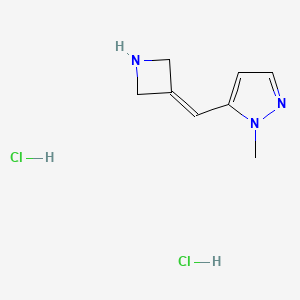
5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride is a compound that features a unique combination of azetidine and pyrazole rings. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Pyrazoles, on the other hand, are five-membered rings containing two nitrogen atoms, which are commonly found in various biologically active molecules . The combination of these two rings in a single molecule makes this compound an interesting subject for research in medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines generally involves cyclization reactions that take advantage of the ring strain to facilitate the formation of the four-membered ring . One common method involves the intramolecular cyclization of suitable precursors under basic conditions. For example, the intramolecular cyclization of 4 in the presence of lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) under refluxing conditions for 4 hours can yield azetidines .
Industrial Production Methods
Industrial production methods for azetidines often involve similar cyclization reactions but are optimized for large-scale production. These methods may include the use of continuous flow reactors to improve efficiency and yield . Additionally, the use of metal catalysts and high-throughput screening can help identify optimal reaction conditions for industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Mécanisme D'action
The mechanism of action of 5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and reactivity allow it to interact with enzymes and receptors in biological systems . The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with biological activity.
1-Methyl-1H-pyrazole: A simple pyrazole derivative used in various chemical and biological studies.
Azetidin-2-one: A β-lactam compound with significant reactivity due to its ring strain.
Uniqueness
5-(Azetidin-3-ylidenemethyl)-1-methyl-1H-pyrazole dihydrochloride is unique due to the combination of azetidine and pyrazole rings in a single molecule. This combination imparts distinct reactivity and biological activity, making it a valuable compound for research and development in various fields .
Propriétés
IUPAC Name |
5-(azetidin-3-ylidenemethyl)-1-methylpyrazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-11-8(2-3-10-11)4-7-5-9-6-7;;/h2-4,9H,5-6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPPRRAOJMSXAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=C2CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)
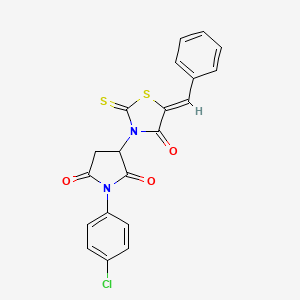
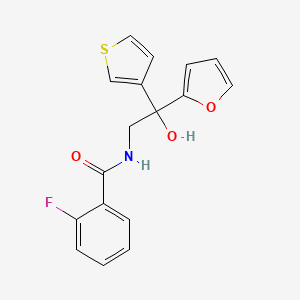
![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)
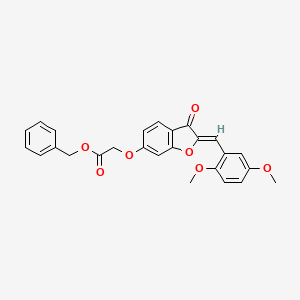
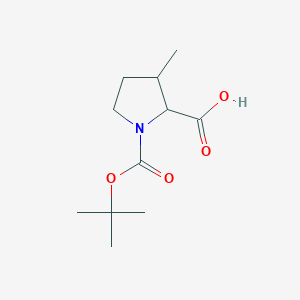
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)
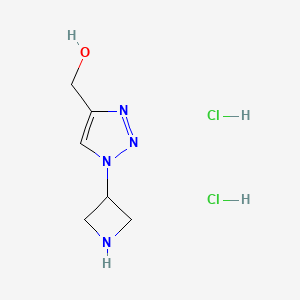
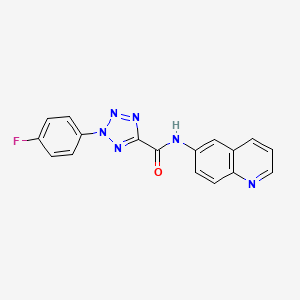
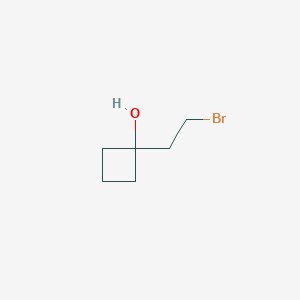
![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)

![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)
![2-Methyl-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2366847.png)
